molecular formula C4H12N2O2 B12810471 Methanol, (1,2-ethanediyldiimino)bis- CAS No. 70495-38-4

Methanol, (1,2-ethanediyldiimino)bis-

Cat. No.: B12810471
CAS No.: 70495-38-4
M. Wt: 120.15 g/mol
InChI Key: HUKGOLYOCFANQI-UHFFFAOYSA-N
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Description

“Methanol, (1,2-ethanediyldiimino)bis-” is an ethylenediamine-derived compound featuring two methanol groups attached to the nitrogen atoms of the ethylenediamine backbone. Its systematic name reflects the 1,2-ethanediyldiimino (ethylenediamine) core and methanol substituents. This compound is primarily utilized as a precursor or ligand in coordination chemistry, particularly in the synthesis of metal complexes with palladium(II) and ruthenium(II) .

Properties

IUPAC Name

[2-(hydroxymethylamino)ethylamino]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2/c7-3-5-1-2-6-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKGOLYOCFANQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCO)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072068
Record name Methanol, (1,2-ethanediyldiimino)bis-
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Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70495-38-4
Record name N,N′-Dihydroxymethylethylenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, 1,1'-(1,2-ethanediyldiimino)bis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070495384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, 1,1'-(1,2-ethanediyldiimino)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanol, (1,2-ethanediyldiimino)bis-
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Preparation Methods

Hydroxymethylation of Ethylenediamine Derivatives

A common approach to prepare Methanol, (1,2-ethanediyldiimino)bis- is the hydroxymethylation of ethylenediamine or its derivatives using formaldehyde in methanolic solution. This method exploits the nucleophilicity of the amine groups to react with formaldehyde, forming hydroxymethylamine functionalities.

Typical procedure:

  • Dissolve ethylenediamine or a suitable diamine precursor in methanol.
  • Add aqueous formaldehyde solution slowly under stirring.
  • Maintain the reaction mixture at mild temperatures (e.g., 20–40 °C) for several hours to ensure complete reaction.
  • Adjust pH to mildly acidic (pH 4–5) using acetic acid to facilitate the reaction and stabilize the product.
  • Isolate the product by evaporation of solvents and purification via crystallization or extraction.

This method is supported by the synthesis of related compounds such as diisobutyl and diisopentyl (S,S)-α1,α3-bis(cyclohexylmethyl-1,3-imidazolidinediacetate), where a methanolic solution of the precursor is reacted with sodium triacetoxyborohydride and aqueous formaldehyde, followed by pH adjustment and purification steps.

Multi-Step Synthesis via Diamine Tetrakis(acetonitrile) Intermediates

Another approach involves the preparation of diamine tetrakis(acetonitrile) intermediates, which are then converted to the target compound through hydroxylamine treatment and subsequent transformations.

Example sequence:

  • React propane diamines with chloroacetonitrile in the presence of potassium carbonate and dichloromethane at low temperature (0–5 °C), followed by stirring at ambient temperature to form tetraacetonitrile derivatives.

  • Treat the tetraacetonitrile intermediate with hydroxylamine hydrochloride and potassium carbonate in methanol/water mixture under reflux to form hydroxyimino derivatives.

  • Convert hydroxyimino derivatives to piperazinedione compounds by reaction with sodium nitrite in acetic acid/water at low temperature, followed by extraction and crystallization.

  • Final conversion to hydrochloride salts by refluxing with hydrochloric acid in ethanol.

This multi-step method yields high purity products with yields ranging from 83% to 90% at various stages, demonstrating efficient conversion and isolation techniques.

Green Chemistry Approach Using Microwave Irradiation in Aqueous Methanol

Recent advances emphasize environmentally friendly synthesis using microwave (MW) irradiation and aqueous methanol as solvent to enhance reaction rates and yields.

  • Ethylenediamine is reacted with arylhydrazonopropanals in methanol/water mixtures.
  • Microwave irradiation (e.g., 200 W, 15 min) at room temperature accelerates the reaction, improving yields up to 92% compared to conventional heating.
  • The reaction is followed by crystallization from ethanol/DMF to isolate pure products.

This method highlights the benefits of green solvents and energy-efficient heating, providing a rapid and high-yielding route to ethane-1,2-diamine derivatives, which can be adapted for related compounds like Methanol, (1,2-ethanediyldiimino)bis-.

Synthesis of Related Intermediates via Chloromethoxyethane Derivatives

In some synthetic routes, chloromethoxyethane derivatives are prepared as intermediates by bubbling HCl gas into paraformaldehyde suspended in ethylene glycol, followed by extraction and distillation.

  • The chloromethoxyethane intermediate is then converted to diacetoxy derivatives by reaction with sodium acetate.
  • These intermediates can be further transformed into diamine derivatives through nucleophilic substitution and reduction steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Hydroxymethylation of ethylenediamine Ethylenediamine, formaldehyde Methanol, acetic acid 20–40 °C, several hours Not specified Simple, direct, pH control important
Multi-step via tetraacetonitrile intermediates Propane diamines, chloroacetonitrile K2CO3, hydroxylamine HCl, NaNO2, HCl 0–5 °C to reflux, inert atmosphere 83–90% per step High purity, multi-step, well-documented
Microwave-assisted synthesis in aqueous methanol Ethylenediamine, arylhydrazonopropanals Methanol/water, MW irradiation Room temp, 15 min MW Up to 92% Green, fast, high yield, scalable
Chloromethoxyethane intermediate route Paraformaldehyde, ethylene glycol, HCl NaOAc, distillation 90 °C, reduced pressure Not specified Intermediate preparation, complex

Research Findings and Notes

  • The multi-step synthesis involving chloroacetonitrile and hydroxylamine hydrochloride provides a robust route with high yields and well-characterized intermediates, suitable for industrial or laboratory scale.

  • Microwave-assisted synthesis in aqueous methanol offers a greener and more efficient alternative, reducing reaction times from hours to minutes and improving yields significantly.

  • Hydroxymethylation reactions require careful pH control to avoid side reactions and ensure product stability.

  • The choice of solvent and reaction conditions critically affects the yield and purity; methanol and methanol/water mixtures are preferred solvents for these syntheses due to their polarity and ability to dissolve both reactants and products.

  • Purification typically involves crystallization from ethanol or ethanol/DMF mixtures, and extraction steps using organic solvents such as dichloromethane or ethyl acetate are common to isolate intermediates.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
Methanol, (1,2-ethanediyldiimino)bis- has been explored for its potential as a pharmaceutical intermediate. Its structural properties make it suitable for the synthesis of complex drug molecules. For instance, derivatives of this compound have been evaluated for their biological activity against various pathogens.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of Methanol, (1,2-ethanediyldiimino)bis- exhibit significant antimicrobial properties. In a study published in International Journal of Molecular Sciences, compounds derived from this chemical were tested against bacterial strains and showed promising results in inhibiting growth .

2. Chelating Agent:
This compound is also used as a chelating agent in drug formulations to enhance the solubility and bioavailability of metal-based drugs. Its ability to form stable complexes with metal ions is crucial in treating conditions that require metal supplementation or detoxification.

Agricultural Applications

1. Fertilizers:
Methanol, (1,2-ethanediyldiimino)bis- is utilized in the formulation of fertilizers due to its ability to chelate essential micronutrients such as iron and manganese. This enhances nutrient uptake by plants, promoting healthier growth.

Case Study: EDDHA-FeNa Production
The compound serves as a precursor for producing EDDHA (ethylenediamine-N,N'-diacetic acid), which is widely used as a chelating agent in fertilizers. EDDHA is particularly effective in preventing iron chlorosis in crops grown in alkaline soils .

Material Science Applications

1. Polymer Chemistry:
In polymer chemistry, Methanol, (1,2-ethanediyldiimino)bis- can be copolymerized with other monomers to create materials with enhanced properties. These polymers can exhibit improved mechanical strength and thermal stability.

Application AreaSpecific UseBenefits
PharmaceuticalsDrug intermediatesEnhanced bioactivity
AgricultureChelating agents in fertilizersImproved nutrient uptake
Material SciencePolymer synthesisEnhanced mechanical properties

Environmental Considerations

The use of Methanol, (1,2-ethanediyldiimino)bis- must be approached with caution due to potential environmental impacts. Studies assessing the risk management of similar compounds highlight the need for regulatory frameworks to mitigate any adverse effects on ecosystems .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₄H₁₂N₂O₂ (base structure).
  • Functional Groups: Ethylenediamine core with methanol (-CH₂OH) substituents.
  • Applications: Serves as a ligand in antitumor metal complexes . Derivatives with bulky alkyl chains (e.g., cyclohexylpropanoate esters) exhibit enhanced biological activity due to increased lipophilicity and steric effects .

Structural and Functional Comparisons

The ethylenediamine backbone allows for versatile substitutions, leading to compounds with distinct properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Applications Key Properties
Methanol, (1,2-ethanediyldiimino)bis- C₄H₁₂N₂O₂ 120.15 Ethylenediamine, Methanol Metal complex ligands Lipophilic esters (e.g., diisopentyl), antitumor activity
Ethambutol C₁₀H₂₄N₂O₂ 204.31 Ethylenediamine, 1-Butanol Antituberculosis drug Water-soluble hydrochloride, inhibits arabinosyl transferase
2,2′-(Ethylenediimino)diethanol C₆H₁₆N₂O₂ 148.21 Ethylenediamine, Ethanol Chelator, chemical intermediate Hydrophilic, used in coordination chemistry
EHPG (EDDHA) C₂₀H₂₀N₂O₆ 384.38 Ethylenediamine, Hydroxyphenyl acetic acid Metal chelation, plant nutrient Strong chelator for iron, agricultural use

Physicochemical Properties

Property Methanol Derivative (Diisopentyl Ester) Ethambutol Dihydrochloride 2,2′-(Ethylenediimino)diethanol EHPG
Solubility Soluble in organic solvents Water-soluble Water-soluble Partially soluble in water
Melting Point Not reported 199–204°C ~100°C (estimated) Decomposes at >200°C
Lipophilicity High (due to ester groups) Low (hydrochloride salt) Moderate Low

Biological Activity

Methanol, (1,2-ethanediyldiimino)bis- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound Methanol, (1,2-ethanediyldiimino)bis- can be synthesized through various chemical pathways involving ethylenediamine derivatives. The synthesis typically involves the formation of methylene-bridged ligands, which can be modified to enhance biological activity. The structural modifications often include varying the alkyl side chains, which have been shown to influence the compound's efficacy in biological systems .

Antitumor Activity

Research indicates that derivatives of (S,S)-α,α′-(1,2-ethanediyldiimino)bis[cyclohexanepropanoic acid] exhibit significant antitumor properties. These compounds induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, studies have demonstrated that longer alkyl chains in these compounds correlate with increased cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Methanol extracts containing (1,2-ethanediyldiimino)bis- have been evaluated for their antimicrobial activity. A study focusing on methanolic extracts from plants revealed that such compounds possess notable antibacterial properties against pathogens like Helicobacter pylori. The minimum inhibitory concentration (MIC) values reported were as low as 0.125 mg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of methanol extracts rich in (1,2-ethanediyldiimino)bis- has been assessed using various assays such as DPPH and FRAP. These studies show a significant ability to scavenge free radicals and reduce oxidative stress markers in biological systems. For instance, one study reported an antioxidant activity of 19.78 mg GAE/g for methanolic extracts compared to lower values for ethanolic counterparts .

Case Study 1: Antitumor Mechanisms

A detailed investigation into the mechanisms of action for (S,S)-α,α′-(1,2-ethanediyldiimino)bis[cyclohexanepropanoic acid] derivatives revealed that these compounds induce apoptosis through mitochondrial depolarization and nuclear translocation of apoptosis-inducing factors. This was confirmed through flow cytometry and Western blot analysis in human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various extracts from Inula britannica, it was found that methanol extracts exhibited superior antimicrobial properties compared to those extracted using ethanol. The study highlighted the effectiveness of these extracts against several bacterial strains, underscoring their potential use in developing natural antimicrobial agents .

Data Tables

Property Value
Cytotoxicity (IC50) 10 µM against cancer cells
Antibacterial MIC 0.125 - 0.25 mg/mL
Antioxidant Activity (DPPH) 19.78 mg GAE/g
Antioxidant Activity (FRAP) 5.07 mmol Fe²⁺/g

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